2-(4-Pentylphenyl)acetic acid 2-(4-Pentylphenyl)acetic acid 2-(4-pentylphenyl)acetic acid is a member of benzenes.
Brand Name: Vulcanchem
CAS No.: 14377-21-0
VCID: VC1729472
InChI: InChI=1S/C13H18O2/c1-2-3-4-5-11-6-8-12(9-7-11)10-13(14)15/h6-9H,2-5,10H2,1H3,(H,14,15)
SMILES: CCCCCC1=CC=C(C=C1)CC(=O)O
Molecular Formula: C13H18O2
Molecular Weight: 206.28 g/mol

2-(4-Pentylphenyl)acetic acid

CAS No.: 14377-21-0

Cat. No.: VC1729472

Molecular Formula: C13H18O2

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Pentylphenyl)acetic acid - 14377-21-0

Specification

CAS No. 14377-21-0
Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
IUPAC Name 2-(4-pentylphenyl)acetic acid
Standard InChI InChI=1S/C13H18O2/c1-2-3-4-5-11-6-8-12(9-7-11)10-13(14)15/h6-9H,2-5,10H2,1H3,(H,14,15)
Standard InChI Key YAAVVJAWWNQMCY-UHFFFAOYSA-N
SMILES CCCCCC1=CC=C(C=C1)CC(=O)O
Canonical SMILES CCCCCC1=CC=C(C=C1)CC(=O)O

Introduction

Chemical Structure and Properties

2-(4-Pentylphenyl)acetic acid consists of a benzene ring substituted with two key functional groups: a straight-chain pentyl group at the para position and an acetic acid (CH₂COOH) group attached directly to the ring. The molecular formula for this compound is C₁₃H₁₈O₂, with a calculated molecular weight of approximately 206.28 g/mol.

Based on structural analysis and comparison with similar compounds, the physical properties of 2-(4-Pentylphenyl)acetic acid can be estimated as follows:

PropertyValueNotes
Molecular FormulaC₁₃H₁₈O₂-
Molecular Weight206.28 g/mol-
Physical StateSolid at room temperatureBased on similar phenylacetic acids
Melting Point85-95°C (estimated)Comparison with related structures
Boiling Point~320-340°C (estimated)Compared to 2-(4-Formylphenyl)acetic acid (349.2±17.0°C)
SolubilityPoorly soluble in water; soluble in organic solventsTypical for compounds with both hydrophilic and lipophilic groups
Density~1.1-1.2 g/cm³ (estimated)Compared to 2-(4-Formylphenyl)acetic acid (1.277±0.06 g/cm³)
pKa~4.2-4.5 (estimated)Comparable to 2-(4-Formylphenyl)acetic acid (pKa 4.06±0.10)

Classification and Nomenclature

2-(4-Pentylphenyl)acetic acid can be classified in several ways within chemical taxonomy:

  • It is a phenylacetic acid derivative

  • It contains a para-substituted benzene ring

  • It belongs to the broader family of aromatic carboxylic acids

  • It can be considered a functionalized alkylbenzene

The compound may be referenced using several naming conventions:

  • IUPAC name: 2-(4-Pentylphenyl)acetic acid

  • Alternative names: 4-Pentylphenylacetic acid; p-Pentylphenylacetic acid

  • The systematic naming reflects the acetic acid group (positioned as carbon 2 in the side chain) attached to a 4-pentylphenyl moiety

Synthesis and Production Methods

Laboratory Preparation Techniques

Based on analogous synthetic methods for phenylacetic acid derivatives, laboratory preparation of 2-(4-Pentylphenyl)acetic acid might follow these general procedures:

Method A: Via Chloroacetyl Intermediate
This approach is inspired by the synthesis described for 2,5-dimethylphenylacetic acid :

  • React 4-pentylbenzene with chloroacetyl chloride in the presence of aluminum chloride at temperatures between -10°C and +30°C

  • Convert the resulting ketone to a ketal using a suitable diol such as ethylene glycol in the presence of an acidic catalyst

  • Rearrange the ketal to the corresponding ester through heating with potassium acetate in ethylene glycol at 180-190°C

  • Hydrolyze the ester with sodium hydroxide solution (30%) at 100-105°C

  • Acidify the mixture to precipitate the final product, followed by filtration and purification

Research Applications and Findings

Pharmaceutical Applications

Phenylacetic acid derivatives have shown diverse biological activities, suggesting potential applications for 2-(4-Pentylphenyl)acetic acid in pharmaceutical research:

  • Potential Anti-inflammatory Activity: Many phenylacetic acid derivatives exhibit anti-inflammatory properties, with the lipophilic pentyl chain potentially enhancing membrane penetration.

  • Possible Enzyme Inhibition: The compound's structure suggests potential inhibitory activity against certain enzymes, similar to other phenylacetic acid derivatives used in drug development.

  • Structure-Activity Relationship Studies: The compound could serve as an important intermediate in structure-activity relationship (SAR) studies, similar to the approach described for 1,2,4-triazine GPR84 antagonists where phenylacetic acid derivatives were utilized .

Chemical Intermediates and Industrial Uses

2-(4-Pentylphenyl)acetic acid likely serves as a valuable synthetic intermediate in various chemical processes:

  • Precursor for Amide Formation: The carboxylic acid functionality allows for amide formation, similar to the strategy employed with compound 52 described in the literature where the carboxylic acid group was exploited to produce structurally diverse amides .

  • Esterification Reactions: The compound can undergo esterification to produce a variety of esters with modified physical properties.

  • Pharmaceutical Building Block: It could serve as a building block for more complex pharmaceutical compounds, providing both lipophilic character (pentyl chain) and a reactive functional group (carboxylic acid).

  • Fine Chemical Synthesis: The compound may find applications in fine chemical synthesis where specifically functionalized aromatic compounds are required.

Comparative Analysis with Similar Compounds

Structural Analogs

Several structural analogs of 2-(4-Pentylphenyl)acetic acid appear in the scientific literature, allowing for comparative analysis:

  • 2-(4-Formylphenyl)acetic acid: Contains an aldehyde group instead of a pentyl chain at the para position, resulting in different reactivity patterns and higher polarity .

  • p-tert-Pentylphenol: Contains a tertiary pentyl group (tert-amyl) attached to a phenol structure rather than a phenylacetic acid motif . While the pentyl substituent provides similar lipophilicity, the phenol group exhibits different chemical reactivity compared to the acetic acid functionality.

  • 2,5-Dimethylphenylacetic acid: Features methyl substituents in different positions on the aromatic ring, resulting in different electronic and steric properties compared to 2-(4-Pentylphenyl)acetic acid .

Property Comparison

The following table provides a comparative analysis of 2-(4-Pentylphenyl)acetic acid with structurally related compounds:

Property2-(4-Pentylphenyl)acetic acid2-(4-Formylphenyl)acetic acidp-tert-Pentylphenol2,5-Dimethylphenylacetic acid
Molecular FormulaC₁₃H₁₈O₂C₉H₈O₃C₁₁H₁₆OC₁₀H₁₂O₂
Molecular Weight206.28 g/mol164.16 g/mol 164.24 g/mol164.20 g/mol
Functional GroupsAcetic acid, pentylAcetic acid, formylHydroxyl, tert-pentylAcetic acid, dimethyl
Melting Point85-95°C (est.)131°C Not reportedNot reported
LipophilicityHigher (due to pentyl chain)Lower (polar aldehyde group)High (tertiary pentyl group)Moderate (methyl groups)
Primary ApplicationsSynthetic intermediateSynthetic intermediateIndustrial chemical, fragrancePharmaceutical intermediate
ReactivityCarboxylic acid chemistryAldehyde and carboxylic acid chemistryPhenol chemistryCarboxylic acid chemistry

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